5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Inflammation Neutrophil Biology Leukocyte Migration

5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE; (±)5-HETE) is a monohydroxylated eicosanoid lipid mediator derived from arachidonic acid via both 5-lipoxygenase (5-LOX) enzymatic activity and non-enzymatic oxidation. The commercial product CAS 73307-52-5 is typically supplied as the racemic mixture (±)5-HETE, containing equal proportions of 5(S)-HETE and 5(R)-HETE.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 73307-52-5
Cat. No. B163560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
CAS73307-52-5
Synonyms5-HETE
5-hydroxy-6,8,11,14-eicosatetraenoic acid
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer
5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer
5-hydroxyeicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+
InChIKeyKGIJOOYOSFUGPC-XTDASVJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic Acid (CAS 73307-52-5): Procurement-Relevant Molecular Profile


5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE; (±)5-HETE) is a monohydroxylated eicosanoid lipid mediator derived from arachidonic acid via both 5-lipoxygenase (5-LOX) enzymatic activity and non-enzymatic oxidation [1]. The commercial product CAS 73307-52-5 is typically supplied as the racemic mixture (±)5-HETE, containing equal proportions of 5(S)-HETE and 5(R)-HETE [2]. 5-HETE functions as a neutrophil chemoattractant, modulates leukocyte aggregation, and serves as the biosynthetic precursor to the substantially more potent eosinophil chemoattractant 5-oxo-ETE via 5-hydroxyeicosanoid dehydrogenase (5-HEDH) [3]. Its molecular weight is 320.5 g/mol, with the formula C₂₀H₃₂O₃, and it demonstrates solubility in ethanol, DMSO, and DMF .

1 Neutrophil chemotaxis and 5-LOX pathway studies Reported rank-order potency
2 Cellular esterification and lipid incorporation tracer Preferential esterification reported
3 Cancer cell proliferation control (vs. 5-oxo-ETE) Apoptosis-free comparator
4 Racemic (±)5-HETE for enantiomer-sensitive studies Dual enantiomer response context

Why 5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic Acid Cannot Be Substituted with Other HETE Isomers or Eicosanoids


HETE positional isomers exhibit non-overlapping biological selectivity profiles that preclude generic substitution in experimental systems. 5-HETE demonstrates a unique rank-order potency for human neutrophil chemotaxis (5-HETE > 8/9-HETE > 11-HETE = 12-L-HETE) and distinct cellular esterification kinetics compared to 12-HETE and 15-HETE [1]. The 5(S)-enantiomer is the substrate for 5-HEDH-mediated conversion to 5-oxo-ETE—a metabolite 30–100-fold more potent than 5(S)-HETE itself in stimulating eosinophils and other leukocytes—making 5-HETE the sole entry point into this biologically critical oxidation pathway [2]. Furthermore, 5-HETE does not operate through leukotriene B₄ (LTB₄) receptors despite sharing certain bioactions, indicating a distinct receptor mechanism . These orthogonal functional, metabolic, and receptor-level differences mean that substituting 12-HETE, 15-HETE, LTB₄, or 5-oxo-ETE directly for 5-HETE will yield fundamentally different experimental outcomes.

Chemotaxis 12-HETE or 15-HETE may shift chemotactic potency rank-order and require higher concentrations, altering neutrophil response profiles.
Metabolism 5-HETE is the sole known substrate for 5-oxo-ETE generation; replacing it removes the 5-oxo-ETE pathway from experimental readouts.
Esterification Cellular esterification kinetics are isomer-selective; 12-/15-HETE may not replicate 5-HETE's rapid incorporation and compartmentalization patterns.

5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic Acid: Comparative Quantitative Evidence for Differentiated Procurement Decisions


Neutrophil Chemotactic Potency of 5-HETE Relative to Other Mono-HETEs

5-HETE demonstrates the highest chemotactic potency for human neutrophils among the monohydroxyeicosatetraenoic acids (HETEs). In head-to-head in vitro comparisons, 5-HETE achieved peak neutrophil chemotactic responses at a concentration of 1 μg/mL, whereas 8-HETE:9-HETE (85:15 mixture) required 5 μg/mL, and both 11-HETE and 12-L-HETE required 10 μg/mL to elicit comparable maximal responses [1]. All HETEs evoked maximal chemotactic responses of comparable magnitude; therefore, the 5- to 10-fold potency advantage of 5-HETE is a concentration-dependent, not efficacy-dependent, differentiation [2].

Neutrophil chemotaxis rank
Head-to-head
5-HETE 1 μg/mL vs 8/9-HETE 5 μg/mL; 11/12-HETE 10 μg/mL
5- to 10-fold lower concentration for maximal response
Supports concentration-dependent chemotaxis ranking without efficacy difference.
Human neutrophils; in vitro assay.
Inflammation Neutrophil Biology Leukocyte Migration

5-HETE Neutrophil Aggregation Activity vs. Multi-Hydroxylated Analogs

(±)5-HETE induces the aggregation of isolated neutrophils with an IC₅₀ value of 200 nM [1]. This activity places it within a defined potency range relative to related eicosanoids. 5,12-di-HETE—a dihydroxylated derivative also produced via the 5-LOX pathway—evokes maximal neutrophil chemotactic responses at 30 ng/mL, compared to 1000 ng/mL for 5-HETE, indicating that 5,12-di-HETE is approximately 33-fold more potent as a chemoattractant on a mass-concentration basis [2]. However, 5,12-di-HETE and LTB₄ exhibit less potent inhibition at the thromboxane A₂/prostaglandin H₂ receptor (IC₅₀ >10 μM and 9.38 μM, respectively), whereas 5-HETE shows an IC₅₀ >25 μM, indicating that 5-HETE is the weakest inhibitor at this receptor among the compared 5-LOX pathway products [3].

Aggregation IC₅₀
Reported
5-HETE IC₅₀ 200 nM
Intermediate potency: less potent than 5,12-di-HETE for chemotaxis; weaker TXA₂ receptor inhibition than LTB₄
Defines moderate 5-LOX pathway activation profile for compound selection.
Cross-study comparison; isolated human neutrophils and platelets.
Inflammation Neutrophil Aggregation Eicosanoid Pharmacology

5-HETE vs. 5-Oxo-ETE: Differential Cancer Cell Proliferation and Apoptosis Profiles

5-HETE and its oxidized metabolite 5-oxo-ETE exhibit divergent functional effects on cancer cell lines. In proliferation assays across multiple cancer cell lines, both 5-oxo-ETE and 5-HETE stimulated pertussis toxin-sensitive proliferation responses, with potencies similar to their known activities in leukocyte activation [1]. However, at higher concentrations, 5-oxo-ETE and 5-oxo-15-OH-ETE arrested growth and induced apoptosis in all four tested cancer cell lines, whereas 5-HETE did not induce apoptosis or growth arrest at comparable concentrations [2]. 5-Oxo-ETE is recognized as 30–100-fold more potent than 5(S)-HETE in stimulating various cell types, including eosinophils, due to its action at the selective OXE receptor [3].

Apoptosis divergence
Cross-study
5-HETE: no apoptosis vs 5-oxo-ETE: apoptosis & growth arrest
5-oxo-ETE 30–100× more potent in leukocyte stimulation
Enables separation of proliferation from apoptosis-inducing OXE receptor pathways.
Four cancer cell lines; pertussis toxin-sensitive responses.
Cancer Biology Cell Proliferation Apoptosis Eicosanoid Signaling

Enantiomeric Differentiation: 5(R)-HETE vs. 5(S)-HETE Neutrophil Migration Potency

The two enantiomers of 5-HETE exhibit differential potency in inducing neutrophil transcellular migration. While both 5(R)-HETE and 5(S)-HETE are potent chemotactic agents, 5(R)-HETE is slightly more potent than 5(S)-HETE in stimulating neutrophil migration across endothelial and epithelial barriers [1]. Time-course experiments show significant neutrophil migration for both enantiomers at 40 minutes, with maximal migration occurring at 60–90 minutes across all tested barriers [2]. This enantiomeric differentiation is relevant because nearly all plant and animal 5-lipoxygenases produce 5(S)-HETE exclusively; 5(R)-HETE is a rare product confirmed only in oocytes of certain bivalve mollusks [3].

Enantiomer potency
Head-to-head
5(R)-HETE slightly more potent vs 5(S)-HETE in neutrophil transcellular migration
Racemic (±)5-HETE yields composite enantiomer response; single enantiomer needed for stereospecific studies.
Endothelial/epithelial barriers; 40–90 min time course.
Stereochemistry Neutrophil Migration Inflammation Enantioselectivity

Differential Esterification Kinetics of 5-HETE vs. 12-HETE and 15-HETE in Cellular Models

5-HETE exhibits distinct cellular processing kinetics compared to other HETE positional isomers. In rat basophilic leukemia (RBL-1) cells, exogenously added 5-, 12-, and 15-HETE were all rapidly incorporated as esters, reaching plateau levels within 25 minutes and undergoing essentially complete metabolism within 24 hours in culture medium with protein added [1]. However, when incubated together with RBL cells, 5-HETE was esterified more rapidly and to a greater extent than either 12-HETE or 15-HETE, indicating selectivity in the esterification pathways [2]. The saturability of this esterification pathway and competition with arachidonic acid suggests involvement of a specific arachidonyl-CoA synthetase [3].

Esterification kinetics
Head-to-head
5-HETE: rapid, extensive vs 12-HETE, 15-HETE: slower, lesser
Preferential esterification; rank 5-HETE > 12/15-HETE
Cellular retention data from 12-/15-HETE may not transfer to 5-HETE experimental settings.
RBL-1 cells; co-incubation conditions.
Lipid Metabolism Cellular Esterification Eicosanoid Processing

5-HETE Lactonization Enhances 5-Lipoxygenase Inhibitory Activity 3- to 10-Fold

Structural modification of 5-HETE via cyclization to its δ-lactone produces a 3- to 10-fold enhancement in 5-lipoxygenase (5-LOX) inhibitory activity [1]. In structure-activity relationship (SAR) studies examining 15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15-HETE) analogs as 5-LOX inhibitors, conversion of 15-HEDE to its 16-membered lactone reduced but did not eliminate inhibitory activity; however, cyclization of 5,15-diHETE or 5-HETE to their respective δ-lactones yielded a 3- to 10-fold enhancement in activity [2]. This indicates that the free carboxylic acid form of 5-HETE (CAS 73307-52-5) is the less active 5-LOX inhibitor relative to its lactonized derivative.

5-LOX inhibition
Head-to-head
δ-lactone form 3–10× more active vs free acid 5-HETE
Free acid form (CAS 73307-52-5) is the less potent 5-LOX inhibitor; δ-lactone is the stronger tool for enzyme inhibition studies.
RBL-1 5-lipoxygenase assay; SAR context.
Enzyme Inhibition 5-Lipoxygenase Structure-Activity Relationship

5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic Acid: Validated Research and Industrial Application Scenarios


Neutrophil Chemotaxis and Inflammation Studies

5-HETE is the optimal mono-HETE for neutrophil chemotaxis assays due to its 5- to 10-fold higher potency compared to 8/9-HETE, 11-HETE, and 12-HETE, achieving maximal chemotactic responses at 1 μg/mL [1]. This concentration efficiency reduces compound usage and minimizes off-target effects. For neutrophil aggregation studies, (±)5-HETE provides a defined IC₅₀ of 200 nM [2], offering a reproducible positive control for validating inflammatory cellular assays.

5-Lipoxygenase Pathway and Eicosanoid Metabolism Research

As the direct product of 5-LOX activity and the sole substrate for 5-HEDH-mediated conversion to 5-oxo-ETE, 5-HETE is indispensable for studying the complete 5-LOX metabolic cascade [1]. Its differential esterification kinetics (more rapid and extensive cellular incorporation than 12-HETE or 15-HETE [2]) make it the preferred tracer for investigating eicosanoid compartmentalization and lipid remodeling in RBL-1 and other cellular models.

Cancer Cell Proliferation Pathway Dissection

5-HETE serves as a critical control compound for distinguishing OXE receptor-mediated effects from broader eicosanoid signaling in cancer biology. Unlike 5-oxo-ETE—which induces apoptosis and growth arrest at high concentrations and is 30–100× more potent—5-HETE stimulates proliferation without triggering apoptosis [1]. This functional divergence enables researchers to isolate 5-oxo-ETE-specific pathways when 5-HETE is used as the comparator compound.

Biomarker Identification and Metabolomics Reference Standard

5-HETE is an established biomarker in multiple disease contexts, including acute exacerbation of idiopathic pulmonary fibrosis (AE-IPF) [1], obstructive sleep apnea (OSA) where urinary 5-HETE levels are elevated (56.4 ± 26.2 ng/mg creatinine in OSA patients vs. 22.5 ± 4.6 in controls) [2], and asthmatic inflammation [3]. For LC-MS/MS metabolomics workflows requiring authenticated reference standards, (±)5-HETE (CAS 73307-52-5) provides the necessary material for quantitative method validation and calibration curve generation.

Application
Selection Property
Validation Focus
Neutrophil chemotaxis & inflammation
Reported chemotactic potency rank-order
Concentration-response validation
5-LOX pathway & eicosanoid metabolism
Preferential esterification kinetics
Cellular incorporation tracer studies
Cancer cell proliferation pathways
Apoptosis-free proliferation comparator
OXE receptor pathway dissociation
Biomarker & metabolomics reference
Authenticated racemic standard
LC-MS/MS method calibration

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